N-Carbobenzoxy-DL-phenylalanine

概要

説明

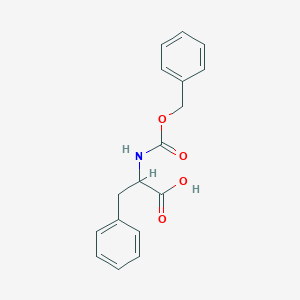

N-Carbobenzoxy-DL-phenylalanine, also known as N-benzyloxycarbonyl-DL-phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of phenylalanine. This compound is characterized by its white to almost white powder or crystalline appearance and has a molecular formula of C17H17NO4 .

準備方法

Synthetic Routes and Reaction Conditions

N-Carbobenzoxy-DL-phenylalanine can be synthesized through the reaction of DL-phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Resolution of Racemates

N-Cbz-DL-Phe is resolved into enantiomers using chiral amines:

-

Method : Reacting N-Cbz-DL-Phe with (−)-α-phenylethylamine in benzene yields diastereomeric salts. The less soluble L-enantiomer salt crystallizes first, achieving high enantiomeric purity .

-

Conditions :

Peptide Bond Formation

N-Cbz-DL-Phe participates in peptide synthesis via coupling agents, with minimal racemization compared to acetyl-protected analogs:

-

Coupling Agents : TBTU, DCC, or T3P activate the carboxyl group for amidation.

-

Racemization Studies :

The Cbz group suppresses racemization by stabilizing the activated intermediate, unlike N-acetylated analogs, which show significant epimerization (L:D = 34:66 under similar conditions) .

Coordination Chemistry

N-Cbz-DL-Phe forms metal complexes with antimicrobial properties:

-

Complexation : Reacts with Co(II), Zn(II), and Cd(II) salts to form octahedral complexes via carboxylate and carbamate oxygen coordination .

-

Activity : These complexes exhibit antibacterial effects against E. coli and S. aureus (MIC values: 25–50 µg/mL) .

Racemization Mechanisms

The Cbz group reduces racemization during activation compared to acetyl protection:

-

Mechanism : Base-promoted deprotonation of activated intermediates (e.g., oxazolones) leads to racemization. The Cbz group’s electron-withdrawing nature stabilizes intermediates, lowering enolization .

-

Comparative Data :

Biological Activity Derivatives

N-Cbz-D-Phe is incorporated into bioactive peptides:

-

Antiviral Peptide (ZfFG) : Cbz-D-Phe-L-Phe-Gly inhibits membrane fusion by destabilizing curved lipid bilayers. The glycine carboxyl’s protonation state (pKa ≈ 3.7) modulates its activity .

-

Synthesis : ZfFG is synthesized via TBTU-mediated coupling, with retention of configuration at D-Phe .

Hydrolysis and Stability

科学的研究の応用

Medicinal Chemistry

N-Carbobenzoxy-DL-phenylalanine is primarily utilized as a protecting group in peptide synthesis. Its ability to stabilize the amino acid during chemical reactions is crucial for the development of pharmaceuticals. The following points highlight its significance:

- Peptide Synthesis : N-Cbz-DL-phenylalanine is employed to protect the amino group of phenylalanine during peptide bond formation, allowing for selective reactions without interference from the amino group .

- Chirality Retention : Studies have shown that using N-Cbz protection can help maintain chirality during racemization processes, which is pivotal in synthesizing optically pure compounds . For instance, research indicated that amidation reactions involving N-Cbz-DL-phenylalanine resulted in higher yields of the desired diastereoisomers compared to unprotected amino acids .

Biochemistry

In biochemical applications, this compound serves as a substrate for various enzymatic reactions:

- Enzyme Studies : It has been used to investigate the catalytic mechanisms of enzymes such as proteases and peptidases. The compound's structure allows researchers to study how enzymes interact with substrates and the effects of modifications on enzyme activity .

- Metabolite Production : Recent studies have explored its role in fermentation processes involving lactic acid bacteria, where phenylalanine derivatives contribute to the production of bioactive metabolites such as lactoyl-phenylalanine . This highlights its potential in food science and probiotic research.

Material Science

This compound has also found applications beyond biological contexts:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its derivatives have been studied for their potential use in biodegradable materials, thereby contributing to sustainable material science .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis using N-Cbz-DL-phenylalanine demonstrated that varying reaction conditions could significantly impact yield and purity. The researchers found that employing different coupling agents influenced the racemization rates and product distribution, emphasizing the importance of protecting groups in synthetic strategies .

Case Study 2: Enzymatic Activity

In a comparative analysis of enzymatic activity using N-Cbz-DL-phenylalanine as a substrate, researchers observed that modifications to the protecting group affected enzyme kinetics. This study provided insights into designing more effective enzyme inhibitors based on structural variations of phenylalanine derivatives .

作用機序

The primary function of N-Carbobenzoxy-DL-phenylalanine is to protect the amino group of phenylalanine during chemical reactions. The carbobenzoxy group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other sites. The protecting group can be removed under specific conditions, revealing the free amino group for further reactions .

類似化合物との比較

Similar Compounds

- N-Carbobenzoxy-L-phenylalanine

- N-Carbobenzoxy-D-phenylalanine

- N-Carbobenzoxy-DL-tyrosine

- N-Carbobenzoxy-DL-tryptophan

Uniqueness

N-Carbobenzoxy-DL-phenylalanine is unique due to its racemic mixture, containing both D- and L-forms of phenylalanine. This makes it versatile for use in various synthetic applications where both enantiomers are required. Additionally, its stability and ease of removal of the carbobenzoxy group make it a preferred choice in peptide synthesis .

生物活性

N-Carbobenzoxy-DL-phenylalanine (CBZ-DL-Phe) is a synthetic derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of CBZ-DL-Phe, including its synthesis, mechanisms of action, and relevant case studies.

CBZ-DL-Phe is characterized by the presence of a carbobenzoxy (CBZ) protective group on the amino acid phenylalanine. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The synthesis typically involves the reaction of DL-phenylalanine with benzyl chloroformate in the presence of a base, yielding CBZ-DL-Phe with high purity (>98%) as confirmed by HPLC analysis .

2.1 Antimicrobial Properties

Research has indicated that derivatives of phenylalanine, including CBZ-DL-Phe, can exhibit antimicrobial activity. A study explored the synthesis of cationic surfactants based on phenylalanine and their antimicrobial properties against various pathogens. Although CBZ-DL-Phe itself was not directly tested, related compounds demonstrated significant effectiveness against bacterial strains, suggesting a potential role for CBZ-DL-Phe in developing antimicrobial agents .

2.2 Inhibition of Membrane Fusion

CBZ-DL-Phe has been studied for its role as an inhibitor of membrane fusion processes. A notable study investigated the compound's effects on phospholipid bilayers using multinuclear magnetic resonance (NMR). The findings revealed that CBZ-DL-Phe could inhibit the formation of small unilamellar vesicles, which is crucial in antiviral mechanisms. This inhibition was linked to the protonation state of the carboxyl group in the molecule, affecting its interaction with membrane components .

3.1 Study on Membrane Dynamics

In a detailed examination using NMR spectroscopy, researchers assessed how CBZ-DL-Phe affected membrane dynamics. The study found that at a pH corresponding to its pKa (approximately 3.6), CBZ-DL-Phe significantly altered the physical state of phospholipid membranes, indicating its potential utility in drug delivery systems targeting viral infections .

3.2 Antiviral Activity

Another investigation focused on the antiviral properties of related compounds derived from phenylalanine, including CBZ-DL-Phe. These compounds were shown to interfere with viral entry into host cells by destabilizing viral membranes, thereby preventing fusion and subsequent infection. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .

4.1 Summary of Biological Activities

5. Conclusion

This compound exhibits significant biological activity through various mechanisms, particularly in antimicrobial and antiviral contexts. Its ability to inhibit membrane fusion processes highlights its potential as a therapeutic agent in treating viral infections and developing novel antimicrobial strategies. Further research is warranted to explore its full therapeutic potential and optimize its application in clinical settings.

特性

IUPAC Name |

3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONHWAVOYADJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283588 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-57-6, 2448-45-5, 1161-13-3 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1161-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3588-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。